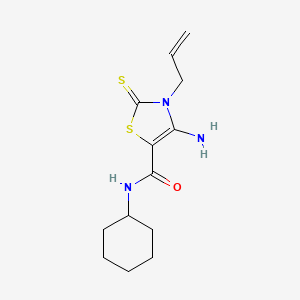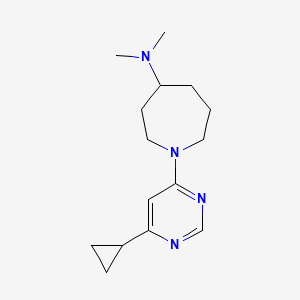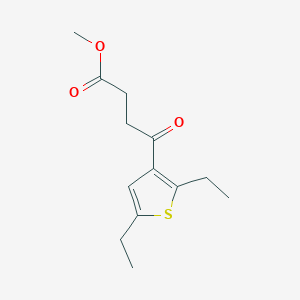![molecular formula C16H19N5O3 B5691965 N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)
N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine, commonly known as ETPA, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETPA has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
ETPA exerts its pharmacological effects through the inhibition of various enzymes and receptors. It has been shown to inhibit PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. ETPA has also been shown to exhibit inhibitory activity against phosphodiesterase 2 (PDE2), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Biochemical and physiological effects:
ETPA has been shown to exhibit potent inhibitory activity against PDE5, which is primarily found in the corpus cavernosum of the penis. This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation, which is necessary for the maintenance of an erection. ETPA has also been shown to exhibit inhibitory activity against PDE2, which is involved in the regulation of intracellular cAMP levels. This may have implications in the treatment of various disease conditions, including heart failure and pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ETPA in lab experiments include its potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying their biological functions. However, the limitations of using ETPA include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the development of ETPA-based drugs. One potential direction is the development of ETPA derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Another potential direction is the investigation of the potential therapeutic applications of ETPA in various disease conditions, including heart failure and pulmonary hypertension. Additionally, the development of ETPA-based drugs for the treatment of other conditions, such as cancer and inflammation, may also be explored.
Métodos De Síntesis
The synthesis of ETPA involves the reaction of 2-aminopyrimidine with 2-furoyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with N-ethylpiperazine and subsequently treated with phosgene to yield the final product.
Aplicaciones Científicas De Investigación
ETPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent inhibitory activity against phosphodiesterase 5 (PDE5), which is a key enzyme involved in the regulation of smooth muscle relaxation. This makes it a potential candidate for the treatment of erectile dysfunction.
Propiedades
IUPAC Name |
[4-[2-(ethylamino)pyrimidine-5-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-17-16-18-10-12(11-19-16)14(22)20-5-7-21(8-6-20)15(23)13-4-3-9-24-13/h3-4,9-11H,2,5-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXNPRJIOPKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5691882.png)
![N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5691884.png)

![2-[(4-chlorophenyl)amino]-N'-cycloheptylideneacetohydrazide](/img/structure/B5691888.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5691902.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5691903.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)
![2-ethyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691922.png)




![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
